molecular formula C16H22ClN3O B5756136 N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B5756136
M. Wt: 307.82 g/mol
InChI Key: NCDCAWFRXZOHQC-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound that features an adamantane moiety, a 4-chloro substituent, and a pyrazole ring. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Scientific Research Applications

Properties

IUPAC Name

N-(2-adamantyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c1-8-13(17)15(19-20(8)2)16(21)18-14-11-4-9-3-10(6-11)7-12(14)5-9/h9-12,14H,3-7H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDCAWFRXZOHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2C3CC4CC(C3)CC2C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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